

4-Amino-2,3-difluorophenol CAS number 163733-99-1

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Compound of Interest

Compound Name: 4-Amino-2,3-difluorophenol

Cat. No.: B067017

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An In-depth Technical Guide to **4-Amino-2,3-difluorophenol** (CAS: 163733-99-1)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4-Amino-2,3-difluorophenol**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and advanced material science. We will move beyond simple data recitation to explore the causality behind its synthesis, its unique chemical behavior, and its strategic applications, grounded in authoritative references.

Core Introduction: The Strategic Value of Fluorinated Phenols

4-Amino-2,3-difluorophenol is a highly functionalized aromatic compound featuring a phenol, an amine, and two vicinal fluorine atoms on a benzene ring.^{[1][2]} This specific arrangement of functional groups imparts a unique combination of reactivity, polarity, and stability, making it a valuable building block in modern organic synthesis.^{[1][2]} The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.^[3] Consequently, **4-Amino-2,3-difluorophenol** serves as a key starting material for creating novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.^{[1][4][5]}

Key Compound Identifiers

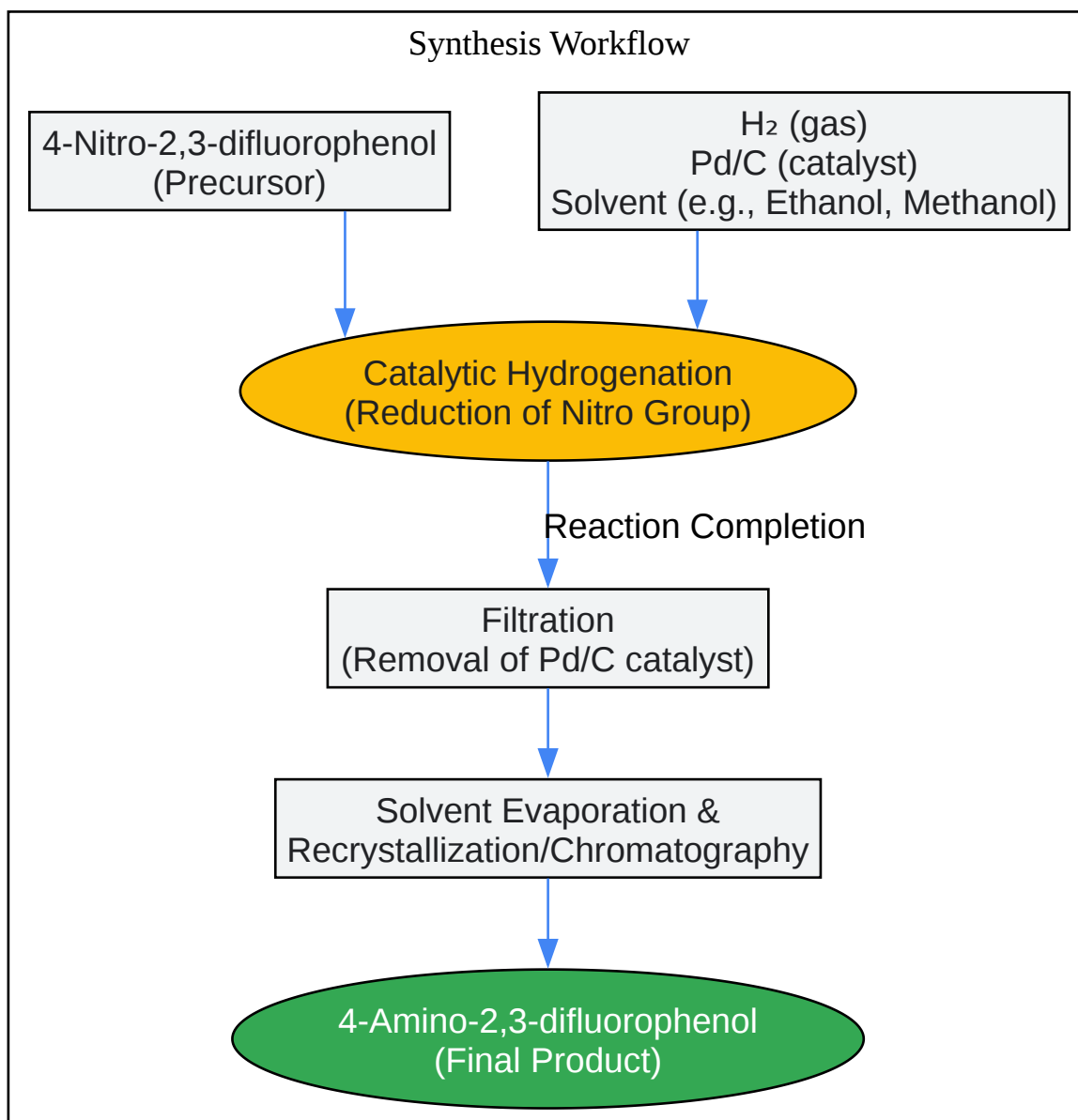
Property	Value	Source(s)
CAS Number	163733-99-1	[6]
Molecular Formula	C ₆ H ₅ F ₂ NO	[2][6][7]
Molecular Weight	145.11 g/mol	[2][6]
IUPAC Name	4-amino-2,3-difluorophenol	[6]
Synonyms	2,3-Difluoro-4-hydroxyaniline	[2]
Appearance	Typically a solid, described as brown to black powder	[2][8]
Boiling Point	150-155 °C (decomposes)	
Storage	Store in freezer at -20°C, under inert atmosphere	[9]

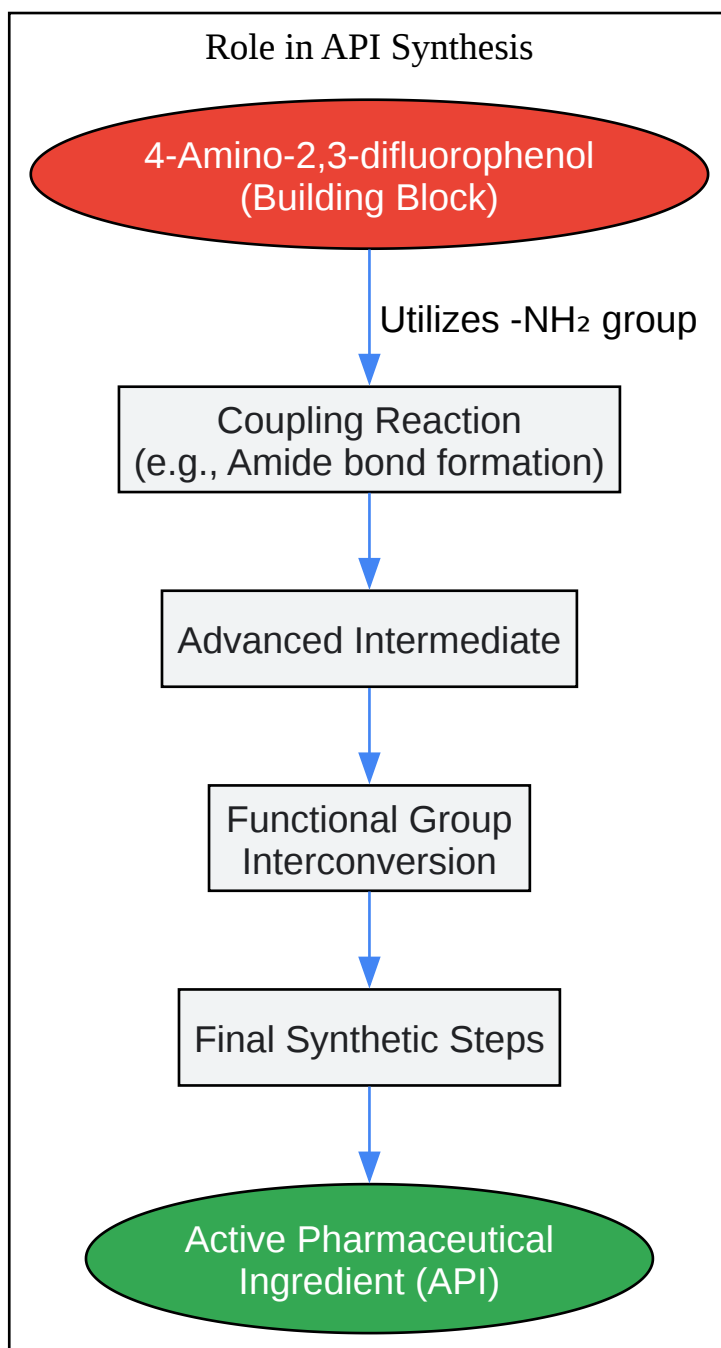
Synthesis and Mechanistic Considerations

The synthesis of substituted aminophenols often relies on the reduction of a corresponding nitrophenol precursor. This is a robust and high-yielding transformation widely employed in industrial and laboratory settings. The choice of a catalytic hydrogenation pathway is driven by its efficiency, clean conversion, and the relative ease of catalyst removal post-reaction.

Logical Synthetic Pathway: Catalytic Hydrogenation

A common and logical approach to synthesize **4-Amino-2,3-difluorophenol** involves the catalytic reduction of 4-nitro-2,3-difluorophenol. This precursor, while not detailed in the provided search results, would be the direct antecedent. The process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.





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